Optical Purity via Dynamic Kinetic Resolution
A patented dynamic kinetic resolution (DKR) method specifically produces R-6-methoxy-1-aminoindane with optical purity exceeding 99%, leveraging Candida rugosa lipase and a non-crystalline nickel racemization catalyst (KT-02) to achieve simultaneous resolution and in-situ racemization of the undesired enantiomer [1]. In contrast, the commercially available racemic 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 103028-80-4) is typically supplied at 95% chemical purity with no chiral purity specification, representing a 1:1 mixture of (R)- and (S)-enantiomers . This 4+ percentage point optical purity advantage is critical for applications requiring defined stereochemistry.
| Evidence Dimension | Enantiomeric excess (ee) / Optical purity |
|---|---|
| Target Compound Data | >99% ee (R-enantiomer) after DKR and acid hydrolysis |
| Comparator Or Baseline | Racemic 6-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 103028-80-4): 0% ee (1:1 racemate); typical chemical purity 95% |
| Quantified Difference | >99% ee vs. 0% ee; ≥4% higher overall purity in the target enantiomer |
| Conditions | Dynamic kinetic resolution in toluene at 50–70 °C, 1.0–1.5 MPa H₂, 14–18 h; product isolated as acyl intermediate then hydrolyzed. |
Why This Matters
Enantiomeric purity directly determines biological activity in chiral drug development; racemic mixtures confound dose–response studies and can introduce off-target pharmacology from the unwanted enantiomer.
- [1] Chen, Y. et al. Preparation of R-6-methoxy-1-aminoindane through dynamic kinetic resolution. Chinese Patent CN105063162A, 2015. View Source
